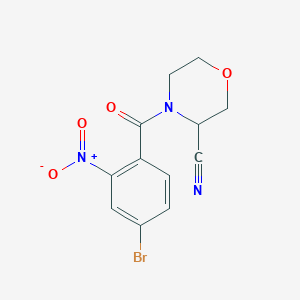

![molecular formula C18H20N4O3 B2834463 5-((4-methoxybenzyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941909-88-2](/img/structure/B2834463.png)

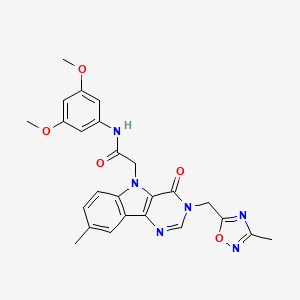

5-((4-methoxybenzyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-((4-methoxybenzyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a novel compound with potential biological activity. It belongs to the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds. These scaffolds have been explored for their CDK2 inhibitory properties, which makes them appealing for cancer treatment .

Synthesis Analysis

The synthesis of this compound involves designing and preparing a set of small molecules based on the pyrazolo[3,4-d]pyrimidine scaffold. The synthetic route includes modifications to the core structure, leading to the creation of novel CDK2 targeting compounds. The synthesis likely involves multi-step reactions, including cyclization, condensation, and functional group modifications .

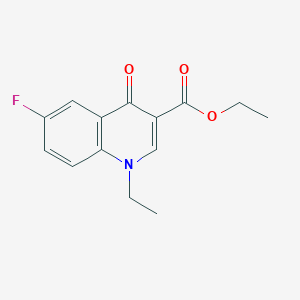

Molecular Structure Analysis

The molecular structure of 5-((4-methoxybenzyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione consists of a pyrido[2,3-d]pyrimidine ring system with substituents. The presence of the 4-methoxybenzyl group suggests potential interactions with biological targets. The exact arrangement of atoms and bonds can be visualized using molecular modeling techniques .

Chemical Reactions Analysis

The synthesis likely involves several chemical reactions, such as condensation, cyclization, and functional group modifications. For example, the condensation of DMF–DMA at the methyl group of the acetyl moiety may lead to cyclization to pyrido[2,3-d]pyrimidin-5-one, accompanied by the elimination of N,N-dimethylpropionamide. Further reactions may involve N-methylation and condensation at other positions in the compound .

Aplicaciones Científicas De Investigación

- F2455-0080 has demonstrated promising antiviral properties. Researchers have investigated its efficacy against specific viruses, including influenza, herpes simplex, or other RNA and DNA viruses .

- F2455-0080 exhibits antitumor activity against various cancer cell lines. It inhibits cell proliferation and colony formation, making it a potential candidate for cancer therapy .

- Specific studies have focused on its impact on gastric cancer cells (MGC-803) and hepatocellular carcinoma cells (HepG2) . Further investigations could explore its efficacy against other cancer types.

- The compound’s structure suggests potential interactions with protein kinases and signaling pathways. Researchers have explored its binding affinity to specific kinase targets, such as Arg184 and Lys179 .

- F2455-0080 has demonstrated significant antioxidant activity, as assessed by ABTS assays . Its ability to scavenge free radicals may have implications for oxidative stress-related diseases.

- Researchers have used F2455-0080 as a key precursor to synthesize novel heterocyclic compounds. These derivatives exhibit diverse biological activities, including antitumor effects .

Antiviral Activity

Antitumor and Anticancer Effects

Inhibitor of Protein Kinases and Signaling Pathways

Antioxidant Properties

Novel Heterocyclic Synthesis

Mecanismo De Acción

Target of Action

The primary target of F2455-0080 is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .

Mode of Action

F2455-0080 interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, particularly the transition from the G1 phase to the S phase . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.

Biochemical Pathways

The inhibition of CDK2 by F2455-0080 affects the cell cycle regulation pathway . CDK2 is a key player in this pathway, and its inhibition can lead to cell cycle arrest, preventing cells from dividing and proliferating . This can have downstream effects on various cellular processes, including DNA replication and repair, apoptosis, and cellular senescence .

Result of Action

The inhibition of CDK2 by F2455-0080 leads to significant alterations in cell cycle progression . It can induce apoptosis within certain cell lines . This makes F2455-0080 a potential candidate for the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer .

Propiedades

IUPAC Name |

5-[(4-methoxyphenyl)methylamino]-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O3/c1-11-9-20-16-14(17(23)22(3)18(24)21(16)2)15(11)19-10-12-5-7-13(25-4)8-6-12/h5-9H,10H2,1-4H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUJJLLGCTJOBBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2C(=C1NCC3=CC=C(C=C3)OC)C(=O)N(C(=O)N2C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(dimethylamino)methylene]-N'-(2,6-dimethylphenyl)thiourea](/img/structure/B2834382.png)

![4-{9-methyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B2834385.png)

![4-ethyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2834389.png)

![3-(3-ethylimidazo[1,2-a]pyridin-2-yl)-8-methoxy-2H-chromen-2-one](/img/structure/B2834392.png)

![2-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2834395.png)